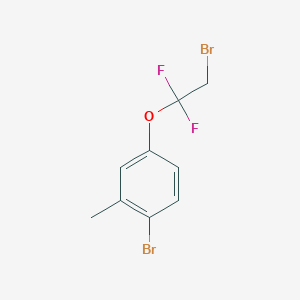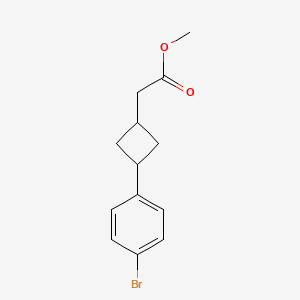
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate typically involves the reaction of 4-bromophenylacetic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. The acetate group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure but lacks the cyclobutyl ring.
Methyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is unique due to the presence of the bromophenyl group attached to a cyclobutyl ring, which imparts distinct chemical and physical properties. The bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H15BrO2 |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15BrO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3 |
Clave InChI |
LTYCUWIFZFAXAU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CC(C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


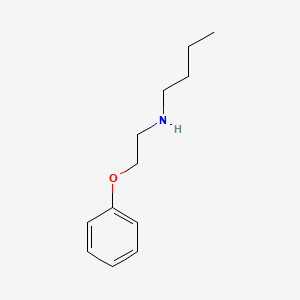
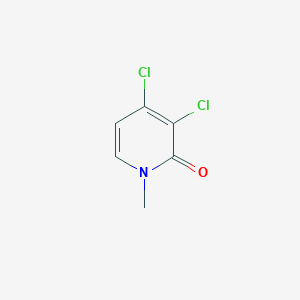

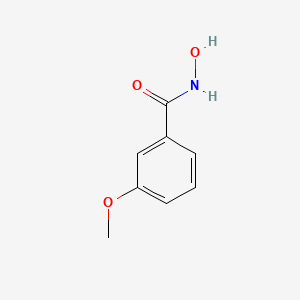
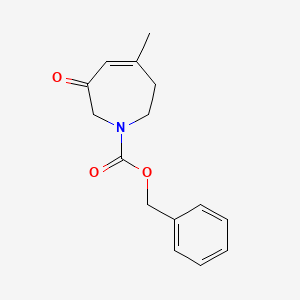
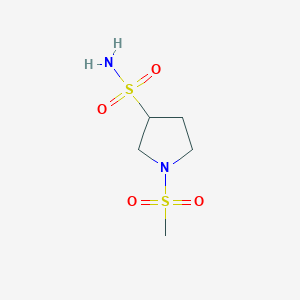
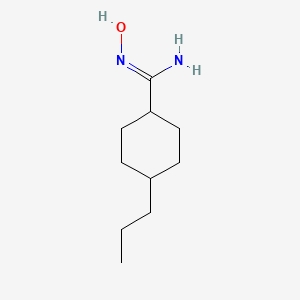
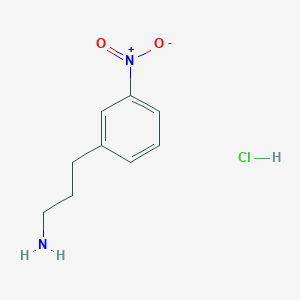
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)
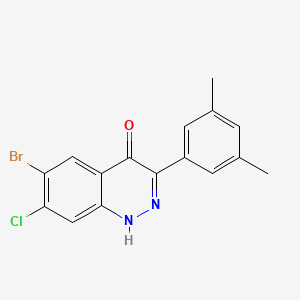

![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
